4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione is an organic compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a triazolidine ring substituted with a chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 1,2,4-triazolidine-3,5-dione with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to replace the chloropropyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of various substituted triazolidine derivatives.
Scientific Research Applications
4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-4-methylpiperazine: Another compound with a chloropropyl group, used in similar applications.
1-(3-Chloropropyl)-2,3-dihydro-1H-indole: A related compound with potential biological activities.
1-(3-Chloropropyl)-1H-pyrazole: Known for its use in organic synthesis and potential therapeutic applications.
Uniqueness
4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
78409-68-4 |
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Molecular Formula |
C5H8ClN3O2 |
Molecular Weight |
177.59 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C5H8ClN3O2/c6-2-1-3-9-4(10)7-8-5(9)11/h1-3H2,(H,7,10)(H,8,11) |
InChI Key |
XIPDAKMCIYBABZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=O)NNC1=O)CCl |
Origin of Product |
United States |
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